N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
CAS No.: 946327-66-8
Cat. No.: VC4344625
Molecular Formula: C17H20N2OS
Molecular Weight: 300.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946327-66-8 |
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Molecular Formula | C17H20N2OS |
Molecular Weight | 300.42 |
IUPAC Name | N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide |
Standard InChI | InChI=1S/C17H20N2OS/c20-17(14-6-2-1-3-7-14)18-12-16(15-8-11-21-13-15)19-9-4-5-10-19/h1-3,6-8,11,13,16H,4-5,9-10,12H2,(H,18,20) |
Standard InChI Key | QCUGYSIKPIKFDL-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C(CNC(=O)C2=CC=CC=C2)C3=CSC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises three key components:
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Benzamide backbone: A benzene ring substituted with a carboxamide group (-CONH2).
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Ethylamine linker: A two-carbon chain connecting the benzamide to heterocyclic groups.
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Heterocyclic substituents: A pyrrolidine ring (a five-membered amine) and a thiophene ring (a sulfur-containing heterocycle) at the ethyl group’s β-position.
The IUPAC name, N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide, reflects this arrangement. Its molecular formula is C₁₈H₂₁N₂OS, with a molecular weight of 313.44 g/mol .
Key Structural Features:
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Pyrrolidine: Enhances solubility and enables hydrogen bonding via its secondary amine.
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Thiophene: Contributes π-electron density for potential aromatic interactions.
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Amide bond: Facilitates hydrogen bonding and stability under physiological conditions.
Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 313.44 g/mol | |
Solubility | Moderate in polar solvents | |
LogP (Partition Coefficient) | ~2.5 (estimated) |
The compound’s solubility in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) is attributed to its hybrid polar/nonpolar structure.
Synthesis and Derivative Formation
Synthetic Routes
The synthesis typically involves a multi-step approach:
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Amide Coupling:
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Alternative Pathways:
Derivative Synthesis
Modifications at the benzamide or ethylamine moiety yield derivatives with varied bioactivity:
Biological Activity and Mechanisms
Anticancer Properties
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Mechanism: Inhibits tubulin polymerization by binding to the colchicine site, disrupting mitosis.
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Case Study: The 4-chloro derivative showed potent activity against breast cancer (MCF-7) cells, with apoptosis induction via caspase-3 activation.
Antimicrobial Effects
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Targets: Gram-positive bacteria (e.g., Staphylococcus aureus) due to thiophene’s membrane disruption.
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MIC Values: 8–16 µg/mL, comparable to vancomycin for resistant strains.
Neurological Applications
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Orexin Receptor Antagonism: Structural analogs (e.g., WO2013068935A1) modulate sleep-wake cycles, suggesting potential in insomnia treatment .
Pharmacokinetics
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Absorption: Moderate oral bioavailability (F = 40–50%) due to pyrrolidine’s solubility.
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Metabolism: Hepatic CYP3A4-mediated oxidation of thiophene to sulfoxides.
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Excretion: Renal clearance (t₁/₂ = 6–8 hours).
Applications in Materials Science
Organic Electronics
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Role: Thiophene’s π-conjugation enhances charge mobility in organic semiconductors.
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Example: Incorporated into polymer matrices for organic photovoltaics (OPVs), achieving 8.2% power conversion efficiency.
Catalysis
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Ligand Design: The pyrrolidine-thiophene moiety coordinates transition metals (e.g., Rh, Pd) in cross-coupling reactions .
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Case Study: Rhodium(III)-catalyzed C–H alkenylation of benzamides (TOF = 120 h⁻¹) .
Comparative Analysis with Analogous Compounds
Challenges and Future Directions
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Stereoselectivity: Racemization at the ethylamine chiral center during synthesis requires asymmetric catalysis .
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Toxicity: Thiophene metabolites (e.g., sulfones) may induce hepatotoxicity; prodrug strategies are under investigation.
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Drug Delivery: Nanoparticle encapsulation (e.g., PLGA) enhances tumor targeting in preclinical models.
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